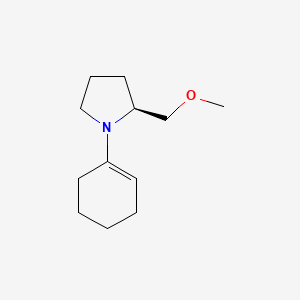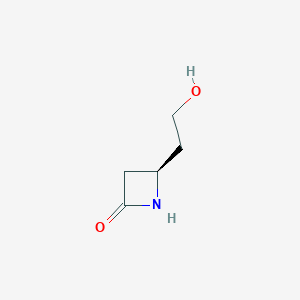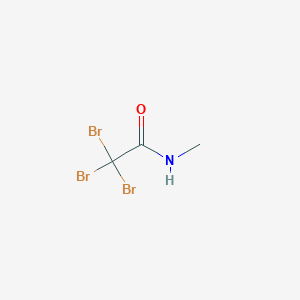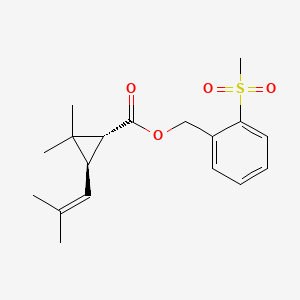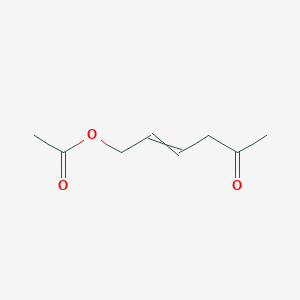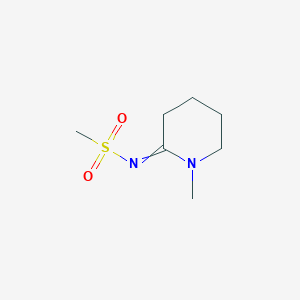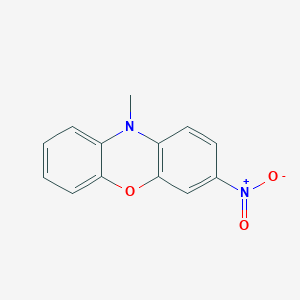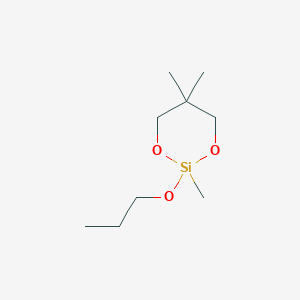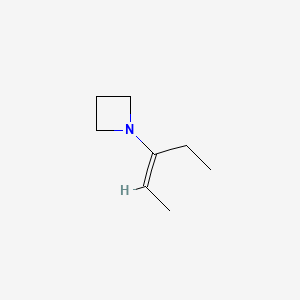![molecular formula C37H36ClNO7S B14425556 [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate CAS No. 83759-45-9](/img/structure/B14425556.png)
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate is a complex organic molecule. It features a steroidal backbone with multiple functional groups, including hydroxyl, oxo, and sulfanyl groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the steroidal backbone. The key steps include:
Formation of the steroidal core: This is typically achieved through a series of cyclization reactions.
Functionalization: Introduction of hydroxyl, oxo, and sulfanyl groups through selective reactions.
Coupling with acridine derivative: The final step involves coupling the steroidal core with the acridine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an oxo group, while reduction of the oxo group would regenerate the hydroxyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In industry, the compound is used in the development of new materials and as a precursor for other chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and oxo groups play a crucial role in binding to these targets, while the sulfanyl group may enhance the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-Ethyl-6-methylheptan-2-yl]-3-oxo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Uniqueness
The uniqueness of the compound lies in its combination of a steroidal backbone with an acridine derivative, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
83759-45-9 |
|---|---|
Formule moléculaire |
C37H36ClNO7S |
Poids moléculaire |
674.2 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate |
InChI |
InChI=1S/C37H36ClNO7S/c1-35-12-10-22(40)14-20(35)4-7-24-27-11-13-37(44,36(27,2)17-30(41)33(24)35)31(42)18-46-32(43)19-47-34-25-8-5-21(38)15-29(25)39-28-9-6-23(45-3)16-26(28)34/h5-6,8-10,12,14-16,24,27,33,44H,4,7,11,13,17-19H2,1-3H3/t24-,27-,33+,35-,36-,37-/m0/s1 |
Clé InChI |
KRTGJHNXSFHDST-MIVFOVIQSA-N |
SMILES isomérique |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CSC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)O)CCC7=CC(=O)C=C[C@]37C |
SMILES canonique |
CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CSC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)O)CCC7=CC(=O)C=CC37C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



